molecular formula C47H65N3O21 B12757589 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate CAS No. 93891-81-7

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate

Cat. No.: B12757589
CAS No.: 93891-81-7
M. Wt: 1008.0 g/mol
InChI Key: HWONZBLCCYCFQB-QFJUQUIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid involves the resolution of racemic tartaric acid using chiral resolving agents such as (L)-(+)-tartaric acid . The preparation of the yohimban derivative involves multiple steps, including the protection of functional groups, selective reductions, and esterification reactions. The final step involves the coupling of the yohimban derivative with (2R,3R)-2,3-dihydroxybutanedioic acid under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral resolving agent and a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .

Biology

In biology, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine

In medicine, the yohimban derivative component of the compound is explored for its potential therapeutic effects, including its role as an alpha-2 adrenergic receptor antagonist. This makes it a candidate for the treatment of conditions such as hypertension and erectile dysfunction .

Industry

In the industry, the compound is used as a chelating agent in various applications, including water treatment, food preservation, and pharmaceuticals. Its ability to bind metal ions enhances its utility in these fields .

Mechanism of Action

The mechanism of action of the yohimban derivative involves its interaction with alpha-2 adrenergic receptors, leading to the inhibition of norepinephrine release. This results in vasodilation and reduced blood pressure. The (2R,3R)-2,3-dihydroxybutanedioic acid component acts as a chelating agent, binding metal ions and preventing their participation in unwanted chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activities.

    Yohimbine: A structurally similar alkaloid with alpha-2 adrenergic receptor antagonist activity.

    Methyl (1R,15S,17S,18R,19S,20S)-3-[2-(dimethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate: A derivative with a dimethylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of this compound lies in its combination of a chiral resolving agent and a bioactive yohimban derivative. This dual functionality enhances its utility in various scientific and industrial applications, making it a valuable compound for research and development .

Properties

CAS No.

93891-81-7

Molecular Formula

C47H65N3O21

Molecular Weight

1008.0 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate

InChI

InChI=1S/C39H53N3O9.2C4H6O6/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5;2*5-1(3(7)8)2(6)4(9)10/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t24-,28+,30-,33+,34+,37+;2*1-,2-/m111/s1

InChI Key

HWONZBLCCYCFQB-QFJUQUIASA-N

Isomeric SMILES

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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